2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate typically involves the reaction of phenyl acetate with a morpholine derivative. One common method involves the reaction of phenyl acetate with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits a wide range of pharmacological activities, including anti-fibrotic properties.
Uniqueness
2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its combination of morpholine and phenyl acetate moieties provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[2-(2-morpholin-4-ylethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C15H20N2O4/c1-12(18)21-14-5-3-2-4-13(14)15(19)16-6-7-17-8-10-20-11-9-17/h2-5H,6-11H2,1H3,(H,16,19) |
InChI Key |
BXNCWNBILMBKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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